

A Technical Guide to the Spectroscopic Analysis of Itraconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Itraconazole, (S)-(-)-*

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Abstract: Itraconazole, a broad-spectrum triazole antifungal agent, presents a unique analytical challenge due to its complex stereochemistry. As a 1:1:1:1 racemic mixture of four diastereomers, each with three chiral centers, its characterization requires a multi-faceted spectroscopic approach. This guide provides an in-depth examination of the spectroscopic techniques used to analyze Itraconazole, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the comprehensive analysis of this important pharmaceutical compound.

Stereochemistry of Itraconazole

Itraconazole possesses three chiral centers, resulting in eight possible stereoisomers. The commercially available drug is a racemic mixture of four cis-stereoisomers^{[1][2][3]}. The separation and characterization of these stereoisomers are critical for understanding their individual pharmacological and toxicological profiles^{[4][5]}. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are effective techniques for the separation of Itraconazole's stereoisomers^{[4][6]}.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Itraconazole. Both ¹H and ¹³C NMR are routinely employed.

¹H and ¹³C NMR Spectral Data

The proton and carbon NMR spectra of the cis and trans diastereomeric pairs of Itraconazole have been found to be identical within each series[7]. The chemical shifts provide information about the molecular structure and the sites of protonation. For instance, studies have shown that the piperazine nitrogen (N26) has a high proton affinity[8].

Table 1: Key ¹H NMR Signals for Itraconazole

Proton(s)	Chemical Shift (δ , ppm)	Solvent	Reference
Triazole protons	8.29, 8.37 (singlets)	Not Specified	[9]

Table 2: Key ¹³C NMR Data for Itraconazole

Carbon(s)	Chemical Shift (δ , ppm)	Technique	Reference
Various	Not specified in detail	Solid-State NMR	[10]

Note: Detailed peak assignments for the complex Itraconazole molecule require specialized 2D NMR techniques and are often specific to the stereoisomer and solvent used.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve a precisely weighed amount of Itraconazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the specific instrument and experiment.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used and should be optimized as needed. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

- Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for the sensitive and selective quantification of Itraconazole and its metabolites in biological matrices[11][12].

Mass Spectral Data

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for Itraconazole analysis[12][13]. Due to the presence of multiple chlorine atoms, the isotopic peak pattern is a characteristic feature in the mass spectrum[11].

Table 3: LC-MS/MS Parameters for Itraconazole Analysis

Parameter	Value	Reference
Ionization Mode	Positive ESI	[13]
Precursor Ion (m/z)	[M+2]+	[11]
Product Ions (m/z)	Analyte specific, used for quantification and qualification	[11]
Capillary Voltage	3.5 kV	[11]
Desolvation Temperature	500°C	[11]

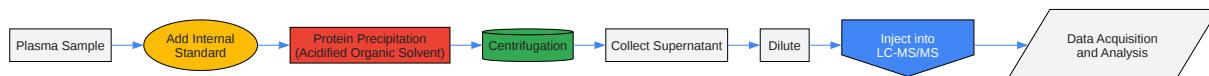
Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a general procedure for the analysis of Itraconazole in plasma.

- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma, add a suitable internal standard (e.g., itraconazole-d3)[13][14].

- Add an organic solvent with acid (e.g., acetonitrile with formic acid) to precipitate proteins[11].
- Vortex and centrifuge the sample.
- Dilute the supernatant before injection.

- Chromatographic Separation:
 - Use a C18 reverse-phase column for separation[11].
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate with 1% formic acid) and an organic component (e.g., 0.1% formic acid in acetonitrile)[11].
- Mass Spectrometric Detection:
 - Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode[13].
 - Optimize the cone voltage and collision energy for the specific mass transitions of Itraconazole and its internal standard.



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Figure 1: General workflow for LC-MS/MS analysis of Itraconazole in plasma.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in the Itraconazole molecule and for studying drug-excipient interactions in formulations.

IR Spectral Data

The IR spectrum of Itraconazole exhibits characteristic absorption bands corresponding to its various functional groups.

Table 4: Characteristic FTIR Peaks of Itraconazole

Wavenumber (cm ⁻¹)	Assignment	Reference
3126, 3069	Aromatic C-H stretching	[15]
2962, 2821	Alkane C-H stretching	[15]
1699	C=O stretching	[15]
1510	Aromatic C=C stretching	[15]
1450	C-H bending	[15]

Experimental Protocol: FTIR Analysis

- Sample Preparation: The sample can be analyzed as a solid powder using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹)[16].
- Data Analysis: Identify the characteristic absorption peaks and compare them with reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective method for the quantitative analysis of Itraconazole in bulk and pharmaceutical dosage forms.

UV-Vis Spectral Data

The UV spectrum of Itraconazole shows a characteristic absorption maximum (λ_{max}) that can be used for its quantification. The λ_{max} can vary slightly depending on the solvent used.

Table 5: UV Absorption Maxima of Itraconazole in Different Solvents

Solvent	λ_{max} (nm)	Reference
Chloroform	267	[17][18]
Acidic Ethanol	262	[19]
Methanol:Water (40:60)	254	[20]

Experimental Protocol: UV-Vis Spectrophotometric Assay

- Solvent Selection: Choose a suitable solvent in which Itraconazole is freely soluble and that is transparent in the wavelength range of interest (e.g., chloroform, methanol)[17][21].
- Preparation of Standard Solutions: Prepare a stock solution of Itraconazole of known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations.
- Calibration Curve: Measure the absorbance of each standard solution at the λ_{max} . Plot a calibration curve of absorbance versus concentration. The linearity for Itraconazole has been reported in the range of 1-10 $\mu\text{g/ml}$ in chloroform[3][17].
- Sample Analysis: Prepare a solution of the sample to be analyzed with a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λ_{max} and determine the concentration from the calibration curve.

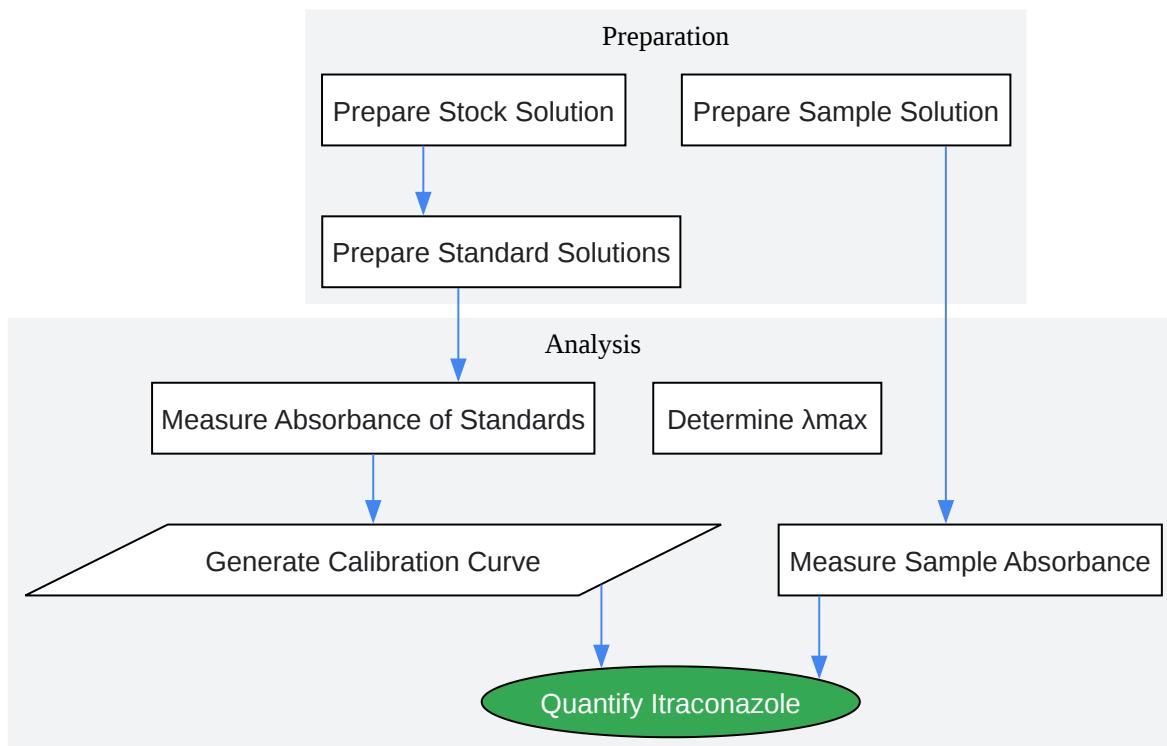
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Figure 2: Workflow for quantitative analysis of Itraconazole by UV-Vis spectroscopy.

Conclusion

The spectroscopic analysis of Itraconazole is a multi-modal process that requires the application of various techniques to fully characterize its complex structure and quantify its presence in different matrices. NMR provides detailed structural information, MS offers high sensitivity for quantification, IR is useful for functional group identification, and UV-Vis spectroscopy serves as a practical tool for routine quantitative analysis. A thorough understanding and application of these techniques are indispensable for researchers and professionals in the field of drug development and analysis.

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